molecular formula C25H28N4O5S B2717056 N-{3'-acetyl-1-[(4-butoxy-3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 902255-07-6

N-{3'-acetyl-1-[(4-butoxy-3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide

Cat. No.: B2717056
CAS No.: 902255-07-6
M. Wt: 496.58
InChI Key: GBOOOHFMCSJKSZ-UHFFFAOYSA-N
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Description

N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide typically involves multiple steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro structure through a cyclization reaction. This can be achieved by reacting an appropriate indoline derivative with a thiadiazoline precursor under acidic or basic conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as acetyl, butoxy, and methoxy groups. These modifications are typically carried out using standard organic synthesis techniques such as Friedel-Crafts acylation, Williamson ether synthesis, and methylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing functional groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its spiro structure could be useful in the development of new materials with unique optical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological processes or as a starting material for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism by which N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: These compounds share the spiro structure and are known for their biological activity.

    Thiadiazolines: Compounds containing the thiadiazoline ring are often studied for their potential medicinal properties.

Uniqueness

N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide is unique due to the combination of its spiro structure with multiple functional groups, which allows for a wide range of chemical modifications and applications. This versatility makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-acetyl-1'-[(4-butoxy-3-methoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-5-6-13-34-21-12-11-18(14-22(21)33-4)15-28-20-10-8-7-9-19(20)25(23(28)32)29(17(3)31)27-24(35-25)26-16(2)30/h7-12,14H,5-6,13,15H2,1-4H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOOOHFMCSJKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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